molecular formula C15H18N2O B3234057 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol CAS No. 1353962-53-4

2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol

Cat. No.: B3234057
CAS No.: 1353962-53-4
M. Wt: 242.32 g/mol
InChI Key: CIUWSGOUHARPMA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[cyclopropyl(isoquinolin-1-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-10-9-17(13-5-6-13)11-15-14-4-2-1-3-12(14)7-8-16-15/h1-4,7-8,13,18H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUWSGOUHARPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214350
Record name Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353962-53-4
Record name Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353962-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol typically involves the reaction of isoquinoline derivatives with cyclopropylmethylamine and subsequent functionalization to introduce the ethanolamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares this compound with ethanolamine derivatives and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound (1353962-53-4) C₁₅H₁₈N₂O 242.32 Isoquinoline, cyclopropyl, ethanolamine High aromaticity; potential kinase affinity
2-(Ethylmethylamino)ethanol (2893-43-8) C₅H₁₃NO 103.16 Ethylmethylamino, ethanolamine Simple aliphatic structure; solvent potential
2-(Ethylisopropylamino)ethanol (2893-61-0) C₇H₁₇NO 131.22 Ethylisopropylamino, ethanolamine Branched alkyl groups; increased lipophilicity
2,2'-(Ethylimino)diethanol (139-87-7) C₆H₁₅NO₂ 133.19 Dual ethanolamine groups, ethylimino linker Chelating agent; surfactant applications
2-{2-[(Cyclopropyl-Methyl-amino)-Methyl]-pyrrolidin-1-yl}-ethanol (1353947-12-2) C₁₁H₂₂N₂O 198.31 Cyclopropyl, pyrrolidine, ethanolamine Hybrid pyrrolidine-ethanolamine structure

Key Observations :

  • The target compound is distinguished by its isoquinoline ring, absent in other analogues. This aromatic system may enhance binding to biological targets (e.g., enzymes or receptors) compared to aliphatic or pyrrolidine-containing derivatives .
  • Molecular Weight : The target (242 g/mol) exceeds the typical range for drug-like molecules (200–300 g/mol), which may limit bioavailability .
Solubility and Stability:
  • Ethanolamine derivatives with aliphatic substituents (e.g., 2-(Ethylmethylamino)ethanol) are typically water-miscible due to polar –OH and –NH groups . The target compound’s isoquinoline ring may reduce solubility, necessitating formulation adjustments.
  • Stability: Cyclopropane rings are strain-prone but metabolically stable.

Biological Activity

Overview

2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of isoquinoline derivatives, known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate various signaling pathways through receptor binding or enzyme inhibition. Isoquinoline derivatives often exhibit affinity for neurotransmitter receptors, which may contribute to their antidepressant and anxiolytic effects. Additionally, the cyclopropyl group may enhance the pharmacokinetic properties, improving bioavailability and selectivity towards target proteins.

Antimicrobial Activity

Research has indicated that isoquinoline derivatives possess notable antimicrobial properties. A study examining various alkaloids found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Bacteria Targeted
This compoundTBDS. aureus, E. coli
Alkaloid A0.0039S. aureus
Alkaloid B0.025E. coli

Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of isoquinoline derivatives on various cancer cell lines. For example, compounds structurally related to this compound showed IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines .

Cell LineIC50 (μM)Compound Tested
HeLa9.6This compound
L121041Parent compound

Case Studies

  • Study on Antimicrobial Properties : A comprehensive investigation into the antimicrobial efficacy of isoquinoline derivatives highlighted that modifications at the cyclopropyl position significantly enhanced antibacterial activity against E. coli. The study concluded that structural variations could lead to improved selectivity and potency .
  • Anticancer Research : In a study focusing on the antiproliferative effects of similar compounds, researchers found that introducing a cyclopropyl group increased the cytotoxicity against HeLa cells by approximately twofold compared to non-cyclopropyl analogs . This suggests that cyclopropyl substitution can be a strategic approach in drug design for enhancing therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol
Reactant of Route 2
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2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.